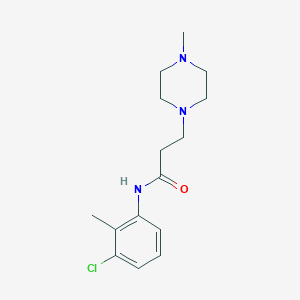![molecular formula C14H20FNO3S B5814868 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane, also known as EFSA, is a chemical compound that has been widely studied for its potential applications in scientific research. EFSA belongs to a class of compounds known as sulfonylazepanes, which have been found to exhibit a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been found to modulate the activity of certain cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase and modulation of cellular signaling pathways, this compound has been found to exhibit anti-inflammatory and analgesic effects. This compound has also been found to exhibit antioxidant activity, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
実験室実験の利点と制限
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biochemical and physiological effects. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
将来の方向性
There are several directions for future research on 1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane. One area of interest is the development of new therapeutic agents based on this compound and other sulfonylazepanes. This compound has also been found to exhibit potential as a tool for studying the role of sulfonylazepanes in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane can be synthesized using a variety of methods, including the reaction of 3-ethoxy-4-fluorobenzene with sodium hydride, followed by the addition of 1-azepanethiol and sulfur dioxide. This reaction produces the intermediate compound 1-[(3-ethoxy-4-fluorophenyl)sulfanyl]azepane, which can be oxidized using hydrogen peroxide to yield this compound.
科学的研究の応用
1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a tool for studying the role of sulfonylazepanes in biological systems. This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These effects make this compound a promising candidate for further research in areas such as drug discovery and the development of new therapeutic agents.
特性
IUPAC Name |
1-(3-ethoxy-4-fluorophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-2-19-14-11-12(7-8-13(14)15)20(17,18)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHTRDFEQDRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814796.png)


![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5814882.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)